(3,5-dimethyl-1H-pyrazol-1-yl)(2,3,6-trifluoro-5-methylphenyl)methanone
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Overview
Description
(3,5-Dimethyl-1H-pyrazol-1-yl)(2,3,6-trifluoro-5-methylphenyl)methanone is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of both a pyrazole ring and a trifluoromethylphenyl group, making it a unique and versatile molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(2,3,6-trifluoro-5-methylphenyl)methanone typically involves the condensation of 3,5-dimethylpyrazole with 2,3,6-trifluoro-5-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1H-pyrazol-1-yl)(2,3,6-trifluoro-5-methylphenyl)methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Secondary amines or morpholine in the presence of a base.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,5-dimethyl-1H-pyrazol-1-yl)(2,3,6-trifluoro-5-methylphenyl)methanone is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of novel ligands and catalysts for various chemical reactions .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound have shown promise in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific molecular targets makes it a potential candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)(2,3,6-trifluoro-5-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in the modulation of various biochemical pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar reactivity but lacking the trifluoromethylphenyl group.
2,3,6-Trifluoro-5-methylbenzoyl chloride: A precursor used in the synthesis of the target compound.
Pyrazole N-oxides: Oxidized derivatives of pyrazoles with different chemical properties.
Uniqueness
The uniqueness of (3,5-dimethyl-1H-pyrazol-1-yl)(2,3,6-trifluoro-5-methylphenyl)methanone lies in its combination of a pyrazole ring and a trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H11F3N2O |
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Molecular Weight |
268.23 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2,3,6-trifluoro-5-methylphenyl)methanone |
InChI |
InChI=1S/C13H11F3N2O/c1-6-4-9(14)12(16)10(11(6)15)13(19)18-8(3)5-7(2)17-18/h4-5H,1-3H3 |
InChI Key |
DPCUCSUFFTWESP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C(=O)N2C(=CC(=N2)C)C)F)F |
Origin of Product |
United States |
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